molecular formula C18H27N3O2 B2391839 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide CAS No. 2176202-30-3

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide

Katalognummer B2391839
CAS-Nummer: 2176202-30-3
Molekulargewicht: 317.433
InChI-Schlüssel: DJIBFNUWNLNQBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of GABA, this compound can reduce anxiety, prevent seizures, and induce muscle relaxation.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in a reduction in anxiety, prevention of seizures, and muscle relaxation. However, prolonged use of this compound can lead to tolerance and dependence, which can result in withdrawal symptoms upon discontinuation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to selectively target the GABA receptor, which makes it a useful tool for studying the role of GABA in various physiological processes. Additionally, its anxiolytic, anticonvulsant, and muscle relaxant properties make it a promising candidate for the development of new drugs for the treatment of anxiety disorders, epilepsy, and muscle spasms.
However, one of the limitations of using this compound in lab experiments is its potential for tolerance and dependence, which can affect the reliability of the results obtained. Additionally, its complex synthesis method and limited availability can make it difficult to obtain in large quantities for research purposes.

Zukünftige Richtungen

There are several possible future directions for the research and development of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide. Some of these include:
1. Investigation of the compound's potential for the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
2. Development of new analogs of this compound with improved pharmacokinetic properties and reduced side effects.
3. Exploration of the compound's potential for the treatment of drug addiction and withdrawal symptoms.
4. Investigation of the underlying mechanisms of tolerance and dependence to this compound.
5. Development of new methods for the synthesis of this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for the treatment of various neurological disorders. Its selective targeting of the GABA receptor and anxiolytic, anticonvulsant, and muscle relaxant properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and long-term efficacy.

Synthesemethoden

The synthesis of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide involves the reaction of 4-cyclobutyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield the final compound.

Wissenschaftliche Forschungsanwendungen

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit anxiolytic, anticonvulsant, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and muscle spasms.

Eigenschaften

IUPAC Name

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18(19-10-15-23-17-8-2-1-3-9-17)21-12-5-11-20(13-14-21)16-6-4-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIBFNUWNLNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.